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Compound of Interest

Compound Name: 3,4-Dichloro-2-propylphenol

CAS No.: 54932-67-1

Cat. No.: B8726919

Get Quote

3,4-Dichloro-2-propylphenol (CAS No. 54932-67-1) is a substituted phenol derivative whose

utility in organic synthesis is largely dictated by its specific arrangement of functional groups.[1]

The presence of a hydroxyl group, a propyl chain, and two chlorine atoms on the aromatic ring

creates a molecule with distinct reactivity and physical properties.

The propyl group at the ortho position to the hydroxyl group introduces steric hindrance that

can influence the reactivity of the hydroxyl group and the adjacent ring positions. The two

chlorine atoms at the 3 and 4 positions are strong electron-withdrawing groups, which

significantly impact the acidity of the phenolic proton and the electron density of the aromatic

ring, thereby guiding its role in electrophilic aromatic substitution reactions.[1]

Molecular Structure Visualization
The spatial arrangement of substituents on the phenol ring is fundamental to its chemical

behavior.
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Caption: Molecular structure of 3,4-Dichloro-2-propylphenol.

Quantitative Physicochemical Data
The following table summarizes the key computed and experimental properties of 3,4-
Dichloro-2-propylphenol. These parameters are essential for predicting its behavior in

various solvent systems, its potential for bioaccumulation, and for designing appropriate

reaction and purification conditions.
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Property Value Source

CAS Registry Number 54932-67-1 [1][2]

Molecular Formula C₉H₁₀Cl₂O [1][2]

Molecular Weight 205.08 g/mol [1][2]

IUPAC Name 3,4-dichloro-2-propylphenol [1][2]

Canonical SMILES CCCC1=C(C=CC(=C1Cl)Cl)O [1][2]

logP 3.65 - 4.2 [1][2]

Topological Polar Surface Area 20.2 Å² [2]

Rotatable Bond Count 2 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
1 [2]

The high logP value indicates significant hydrophobicity, suggesting low solubility in water but

good solubility in nonpolar organic solvents.[1] This is a critical consideration for selecting

solvent systems for both reaction and extraction protocols.

Part 2: Synthetic Strategy and Self-Validating
Protocol
The synthesis of a specific isomer like 3,4-Dichloro-2-propylphenol presents a challenge in

regioselectivity. Direct chlorination of 2-propylphenol can lead to a mixture of products due to

the strong ortho, para-directing effect of the hydroxyl group.[1] An effective strategy involves a

controlled, stepwise chlorination where reaction conditions are optimized to favor the desired

isomer.

Experimental Protocol: Regioselective Chlorination of 2-
Propylphenol
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This protocol describes a robust method for the synthesis of 3,4-Dichloro-2-propylphenol.
The choice of solvent and chlorinating agent is paramount for achieving high regioselectivity.

The protocol is designed to be self-validating through in-process monitoring and definitive final

characterization.

Causality Behind Experimental Choices:

Starting Material: 2-Propylphenol is selected as the precursor, as the propyl group is already

in the desired position.[3]

Chlorinating Agent: N-Chlorosuccinimide (NCS) is used as it is a mild and effective source of

electrophilic chlorine, reducing the risk of over-chlorination compared to harsher agents like

chlorine gas.

Solvent System: Hexafluoroisopropanol (HFIP) is a key choice. Its ability to form strong

hydrogen bonds activates the NCS, enhancing its electrophilicity while modulating the

reactivity of the phenol substrate to achieve high regioselectivity.[1]

Step-by-Step Methodology:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

nitrogen inlet, dissolve 2-propylphenol (1.0 eq) in hexafluoroisopropanol (HFIP) to a

concentration of 0.2 M.

First Chlorination (para-directing): Cool the solution to 0°C using an ice bath. Add N-

Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. The hydroxyl and propyl

groups will direct this first chlorination primarily to the para-position (C4).

In-Process Validation 1: After 2 hours of stirring at 0°C, take an aliquot from the reaction

mixture. Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation

of the mono-chlorinated intermediate (4-chloro-2-propylphenol).

Second Chlorination: To the reaction mixture, add a second portion of NCS (1.05 eq). Allow

the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The

existing substituents will now direct the second chlorination to the C3 position.
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In-Process Validation 2: Monitor the reaction progress by TLC or GC-MS until the mono-

chlorinated intermediate is fully consumed.

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate. Transfer the mixture to a separatory funnel and extract three times with

diethyl ether.

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Final Validation: The identity and purity of the final product, 3,4-Dichloro-2-propylphenol,
must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct

isomeric structure has been obtained.

Synthetic Workflow Diagram
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Caption: Workflow for the regioselective synthesis of 3,4-Dichloro-2-propylphenol.
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Part 3: Applications in Advanced Synthesis
3,4-Dichloro-2-propylphenol is not typically an end-product but rather a valuable building

block.[1] Its utility stems from the specific functional "handles" it possesses:

The Phenolic Hydroxyl Group: This group can be alkylated, acylated, or used in etherification

reactions. Its acidity, increased by the adjacent chlorine atoms, makes it a potent nucleophile

in its deprotonated form.

The Aromatic Ring: The ring can undergo further electrophilic or nucleophilic aromatic

substitution, although the existing substituents will heavily direct the position of new

functional groups. It can also participate in cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig) if converted to a suitable derivative (e.g., a triflate).

This compound serves as a precursor for creating more complex molecules with potential

applications in pharmaceuticals and agrochemicals, where chlorinated aromatic structures are

often sought for their metabolic stability and binding properties.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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